An In-Depth Technical Guide to the Chemical Properties of Zolpidem Carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of Zolpidem Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Zolpidem Carboxylic Acid (ZCA), with the IUPAC name 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid, is the primary and pharmacologically inactive metabolite of the widely prescribed hypnotic agent, zolpidem.[1][2] Its detection and quantification in biological matrices are of paramount importance in clinical and forensic toxicology, as well as in pharmacokinetic studies of the parent drug.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of Zolpidem Carboxylic Acid, including its structural and physicochemical characteristics, spectral data, and metabolic pathway. Furthermore, this guide details established analytical methodologies for its quantification and outlines a conceptual framework for its chemical synthesis, offering a valuable resource for professionals in drug development and analysis.
Introduction: The Significance of a Metabolite
Zolpidem, a non-benzodiazepine hypnotic, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4.[1] This metabolic process leads to the formation of several metabolites, with Zolpidem Carboxylic Acid being the most abundant.[1] Unlike its parent compound, Zolpidem Carboxylic Acid does not exhibit significant pharmacological activity at the GABA-A receptor.[1] However, its longer detection window in biological fluids, such as urine, makes it a crucial biomarker for assessing zolpidem intake and compliance.[3][4] A thorough understanding of its chemical properties is therefore essential for the development of robust and sensitive analytical methods required in clinical monitoring and forensic investigations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Zolpidem Carboxylic Acid is critical for designing appropriate analytical methodologies, including extraction, chromatography, and detection techniques.
| Property | Value | Source(s) |
| IUPAC Name | 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | [5] |
| Molecular Formula | C₁₉H₁₉N₃O₃ | [5] |
| Molecular Weight | 337.37 g/mol | [5] |
| CAS Number | 109461-65-6 | [5] |
| Appearance | Off-white solid | [6] |
| Melting Point | >200 °C (decomposition) | [6] |
| Solubility | Slightly soluble in Methanol (with heating) and DMSO. | [6] |
| Predicted pKa | 3.18 ± 0.10 | [6] |
Spectroscopic Profile
The spectroscopic signature of Zolpidem Carboxylic Acid is fundamental for its unequivocal identification and characterization.
Mass Spectrometry (MS)
Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the cornerstone for the sensitive and specific quantification of Zolpidem Carboxylic Acid in complex biological matrices.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 338.1.[7]
-
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion of Zolpidem Carboxylic Acid is characterized by the loss of the dimethylamine group (-N(CH₃)₂), resulting in a significant product ion.[8] Further fragmentation can occur, providing multiple reaction monitoring (MRM) transitions for highly selective quantification. For instance, a common quantifier transition is 338.1 → 265.0, with a qualifier transition of 338.1 → 293.0.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of Zolpidem Carboxylic Acid would be characterized by key absorption bands corresponding to its functional groups. Expected prominent peaks would include:
-
O-H stretch of the carboxylic acid group (a broad band around 2500-3300 cm⁻¹).
-
C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C=O stretch of the amide (around 1630-1680 cm⁻¹).
-
C-N stretches and aromatic C=C stretching vibrations in the fingerprint region.
Metabolic Genesis
The formation of Zolpidem Carboxylic Acid from its parent drug, zolpidem, is a critical pathway in its biotransformation.
Caption: Metabolic pathway of zolpidem to Zolpidem Carboxylic Acid.
The primary metabolic routes for zolpidem involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings.[1] The initial hydroxylation is primarily catalyzed by CYP3A4, with minor contributions from CYP1A2 and CYP2D6, to form hydroxymethyl intermediates.[1] These alcohol derivatives are then rapidly oxidized by alcohol and aldehyde dehydrogenases to the corresponding carboxylic acids, with the phenyl-4-carboxylic acid derivative being the major product.[1]
Methodologies for Analysis
The quantification of Zolpidem Carboxylic Acid in biological samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.
Experimental Protocol: Quantification of Zolpidem Carboxylic Acid in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., Zolpidem-d6 Carboxylic Acid).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the analyte and internal standard with a basic organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: 5 mM Ammonium Acetate in 60:40 Methanol:Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute the analyte.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 20°C.[7]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zolpidem Carboxylic Acid: 338.1 → 265.0 (Quantifier), 338.1 → 293.0 (Qualifier).[7]
-
Internal Standard (Zolpidem-d6 Carboxylic Acid): Monitor appropriate transitions.
-
-
Causality in Experimental Choices:
-
Solid-Phase Extraction: This is crucial for removing matrix components from urine that can interfere with the analysis and cause ion suppression in the mass spectrometer.
-
Reversed-Phase Chromatography: The use of a C18 column provides good retention and separation of the moderately polar Zolpidem Carboxylic Acid from other urinary components.
-
Tandem Mass Spectrometry (MS/MS): The selection of specific precursor-to-product ion transitions in MRM mode ensures a high degree of certainty in the identification and quantification of the analyte, minimizing the risk of false positives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of Zolpidem Carboxylic Acid, although it necessitates a derivatization step to increase the volatility of the analyte.
Experimental Protocol: Quantification of Zolpidem Carboxylic Acid in Hair
-
Sample Preparation:
-
Decontaminate and pulverize hair samples.
-
Extract the analyte using an appropriate solvent.
-
Purify the extract.
-
Derivatization: React the extract with a derivatizing agent such as hexafluoroisopropanol and heptafluorobutyric anhydride to convert the carboxylic acid to a more volatile ester.[9]
-
-
Chromatographic and Detection Conditions:
-
GC Column: A suitable capillary column for drug analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or tandem MS.[9]
-
Rationale for Derivatization: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization to an ester masks the polar functional group, increasing volatility and improving chromatographic performance.
Chemical Synthesis Pathway
While Zolpidem Carboxylic Acid is primarily formed through metabolism, a conceptual synthetic route can be designed for the preparation of analytical standards and for further research. A plausible approach would involve a multi-step synthesis culminating in the formation of the imidazo[1,2-a]pyridine core with the pre-functionalized benzoic acid moiety.
Caption: Conceptual synthetic pathway for Zolpidem Carboxylic Acid.
A potential synthetic strategy could involve the condensation of a substituted 2-aminopyridine with an α-haloketone derivative of benzoic acid to form the core imidazo[1,2-a]pyridine structure. Subsequent functionalization at the 3-position to introduce the N,N-dimethylacetamide side chain would lead to the final product. The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported and could be adapted for this purpose.[10][11]
Toxicological Significance
Zolpidem Carboxylic Acid is considered pharmacologically inactive and its presence in biological samples is primarily an indicator of zolpidem exposure.[1] High concentrations of Zolpidem Carboxylic Acid, particularly in the absence of the parent drug, can suggest a longer time since administration.[3] This information is critical in forensic investigations, especially in cases of drug-facilitated crimes.
Conclusion
Zolpidem Carboxylic Acid, as the principal metabolite of zolpidem, holds significant importance in the fields of clinical and forensic toxicology. This in-depth technical guide has provided a comprehensive examination of its chemical properties, including its physicochemical characteristics, spectroscopic profile, and metabolic formation. The detailed analytical methodologies presented, particularly LC-MS/MS, offer robust and reliable means for its quantification in biological matrices. While a dedicated synthetic route for Zolpidem Carboxylic Acid requires further exploration, the conceptual framework provided serves as a foundation for future research. A thorough understanding of the chemical intricacies of this metabolite is indispensable for accurate interpretation of toxicological findings and for advancing research in drug metabolism and pharmacokinetics.
References
- Green Chem. 2013, 15, 635.
- Lewis, J. H., & Vine, J. H. (2007). A simple and rapid method for the identification of zolpidem carboxylic acid in urine. Journal of analytical toxicology, 31(4), 195–199.
- Kim, J. Y., et al. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry.
- Feng, X., et al. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of analytical toxicology, 42(7), 491–495.
- Major Metabolites of Zolpidem: Expeditious Synthesis and Mass Spectra. (2006). Chemical & Pharmaceutical Bulletin, 54(9), 1318-1321.
- Yamaguchi, K., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40(1), 134-145.
-
Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(19), 6527.
-
SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. [Link]
-
Zolpidem carboxylic acid. PubChem. [Link]
- Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (2022). RSC Advances, 12(33), 21356-21368.
- Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 216-224.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry Proceedings, 10(1), 28.
-
Zolpidem. PubChem. [Link]
- A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. (2007). Journal of Analytical Toxicology, 31(4), 195-199.
- Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. (2019). Drug Testing and Analysis, 11(8), 1152-1158.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). Journal of Medicinal Chemistry, 66(1), 1-38.
Sources
- 1. ark-tdm.com [ark-tdm.com]
- 2. soft-tox.org [soft-tox.org]
- 3. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. rsc.org [rsc.org]
- 9. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
